molecular formula C18H20N4O2 B1387134 Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate CAS No. 1171543-35-3

Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate

Cat. No.: B1387134
CAS No.: 1171543-35-3
M. Wt: 324.4 g/mol
InChI Key: AIZJPOHFPAWNQH-UHFFFAOYSA-N
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Description

Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of specific enzymes. Its structure comprises a benzoate ester linked to an imidazo[1,2-a]pyrimidine core, which is further substituted with a tert-butylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-butylamino group: This step often involves nucleophilic substitution reactions where a tert-butylamine is introduced to the imidazo[1,2-a]pyrimidine core.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the tert-butylamino group and the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it competes with the natural substrate for binding to the active site of the enzyme, thereby preventing the breakdown of carbohydrates into glucose . This competitive inhibition is facilitated by hydrogen bonds and electrostatic interactions with the active site residues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate is unique due to its specific substitution pattern and the presence of the benzoate ester, which may confer distinct pharmacokinetic properties and enhance its binding affinity to target enzymes.

Properties

IUPAC Name

methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-18(2,3)21-15-14(20-17-19-10-5-11-22(15)17)12-6-8-13(9-7-12)16(23)24-4/h5-11,21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZJPOHFPAWNQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(N=C2N1C=CC=N2)C3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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